Flordipine
Overview
Description
Flordipine is a chemical compound that belongs to the class of L-type calcium channel blockers. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension and angina. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby reducing muscle contraction and promoting vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flordipine can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically starts with the preparation of diethyl 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then reacted with other reagents under controlled conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions carried out in specialized reactors. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Flordipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated metabolites .
Scientific Research Applications
Flordipine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of calcium channel blockers.
Biology: Investigated for its effects on cellular calcium signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Flordipine exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition reduces the contractility of vascular smooth muscle cells, leading to vasodilation and decreased blood pressure. The compound also affects other calcium-dependent processes in the body, contributing to its therapeutic effects .
Comparison with Similar Compounds
Flordipine is similar to other calcium channel blockers such as:
Uniqueness
This compound is unique in its specific binding affinity and selectivity for L-type calcium channels. This selectivity allows it to effectively reduce blood pressure with fewer side effects compared to other calcium channel blockers .
List of Similar Compounds
- Felodipine
- Amlodipine
- Nifedipine
- Verapamil
- Diltiazem
Properties
CAS No. |
77590-96-6 |
---|---|
Molecular Formula |
C26H33F3N2O5 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-1-(2-morpholin-4-ylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H33F3N2O5/c1-5-35-24(32)21-17(3)31(12-11-30-13-15-34-16-14-30)18(4)22(25(33)36-6-2)23(21)19-9-7-8-10-20(19)26(27,28)29/h7-10,23H,5-6,11-16H2,1-4H3 |
InChI Key |
RSXGUJLKWYUPMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diethyl 1,4-dihydro-2,6-dimethyl-1-(2-morpholinoethyl)-4-(alpha,alpha,alpha-trifluoro-2-tolyl)-3,5-pyridinedicarboxylate flordipine RHC 2906 RHC-2906 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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